molecular formula C9H13ClN2 B2785474 4-(Tert-butyl)-6-chloropyridin-3-amine CAS No. 1256810-78-2

4-(Tert-butyl)-6-chloropyridin-3-amine

Cat. No. B2785474
CAS RN: 1256810-78-2
M. Wt: 184.67
InChI Key: WRKNVVQKQYDYLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Tert-Butyl)-6-Chloropyridin-3-Amine, or 4-TBCPA, is a chemical compound comprised of a tert-butyl group, a chlorine atom, and a pyridin-3-amine group. It has a molecular formula of C11H15ClN2 and a molecular weight of 206 g/mol. 4-TBCPA is an important building block in the synthesis of many pharmaceuticals and other compounds, and is used in a variety of scientific research applications.

Mechanism of Action

The mechanism of action of 4-TBCPA is not fully understood. However, it is believed that the reaction of 4-TBCPA with other chemicals is catalyzed by the presence of an acid catalyst, such as hydrochloric acid. This reaction can result in the formation of various products, depending on the other chemicals present in the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-TBCPA are not well understood. However, it is believed that the compound may have some toxicity, and that it may act as an irritant when in contact with skin or eyes. In addition, 4-TBCPA has been shown to have some antimicrobial activity.

Advantages and Limitations for Lab Experiments

The advantages of using 4-TBCPA in laboratory experiments include its low cost, its ease of synthesis, and its ability to be used in a variety of scientific research applications. The main limitation of 4-TBCPA is its potential toxicity, which may make it unsuitable for certain experiments.

Future Directions

The future applications of 4-TBCPA are numerous. Potential future directions for 4-TBCPA include its use in the synthesis of pharmaceuticals, polymers, and other materials; its use in the synthesis of peptides and other biopolymers; its use in the fabrication of nanomaterials and nanodevices; and its use in the synthesis of new compounds with potential pharmaceutical applications. Additionally, further research is needed to better understand the biochemical and physiological effects of 4-TBCPA, as well as its potential toxicity.

Synthesis Methods

4-TBCPA can be synthesized via a number of different methods, including the reaction of tert-butyl chloride with pyridine-3-amine, or the reaction of tert-butyl bromide with pyridine-3-amine. The reaction of tert-butyl chloride and pyridine-3-amine is the most commonly used method for synthesizing 4-TBCPA. This reaction is carried out at room temperature in the presence of an acid catalyst, such as hydrochloric acid.

Scientific Research Applications

4-TBCPA has numerous scientific research applications. It is commonly used as a reagent in organic synthesis, as well as in the synthesis of pharmaceuticals and other compounds. 4-TBCPA is also used in the synthesis of polymers and other materials, as well as in the synthesis of peptides and other biopolymers. In addition, 4-TBCPA is used in the synthesis of polymers used in the fabrication of nanomaterials and nanodevices.

properties

IUPAC Name

4-tert-butyl-6-chloropyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2/c1-9(2,3)6-4-8(10)12-5-7(6)11/h4-5H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKNVVQKQYDYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NC=C1N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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